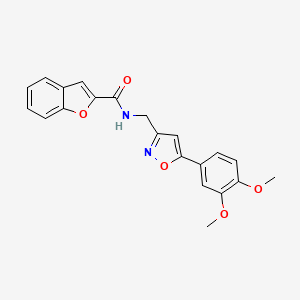![molecular formula C12H9ClN2S2 B2576463 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-17-9](/img/structure/B2576463.png)
3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activities Research has explored the antiviral properties of isothiazole derivatives, including structures similar to 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile. These compounds exhibit a broad spectrum of antiviral activities, primarily due to their ability to traverse biological membranes rapidly. Their reactivity in different media, including gas and aqueous solutions, has been studied using DFT calculations, highlighting their potential in antiviral applications against various viruses including human rhinovirus (HRV) and herpes simplex virus type 1 (HSV-1) (Romani et al., 2015), (Cutrì et al., 2002).
Chemotherapeutic Potential The chemotherapeutic potential of related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been investigated, focusing on their ability to inhibit specific enzymes or cellular functions contributing to disease states. Molecular docking studies suggest inhibitory activity against various biological targets, indicating potential as chemotherapeutic agents (Alzoman et al., 2015).
Synthetic Methodologies and Structural Analysis The development of synthetic methodologies for isothiazole derivatives emphasizes the importance of structural and vibrational properties in understanding the behavior and reactivity of these compounds. Spectroscopic investigation and DFT studies provide insights into their structural characteristics, contributing to the design of compounds with improved biological activities (Al-Wahaibi et al., 2019).
Antifungal and Antiproliferative Properties Some derivatives have shown significant antifungal and antiproliferative properties, indicating their potential in addressing infections and diseases related to fungal pathogens and uncontrolled cell growth. Research into Schiff bases of 5-ethoxycarbonylmethylsulfanyl-1,2,4-triazole and their antifungal activity against various pathogens highlights the therapeutic potential of these compounds (Qingcu, 2014).
Catalytic and Synthetic Applications The use of sulfanyl derivatives in catalysis and synthesis has been explored, offering insights into the versatility of these compounds in chemical transformations. Studies on recyclable catalysts and the synthesis of bifunctionalized derivatives with oxidized sulfurs showcase the application of isothiazole derivatives in creating complex molecules and facilitating chemical reactions (Tayebi et al., 2011).
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-3-2-4-10(13)5-9/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGOHFFIGOPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666612 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2576381.png)
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2576382.png)
![[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
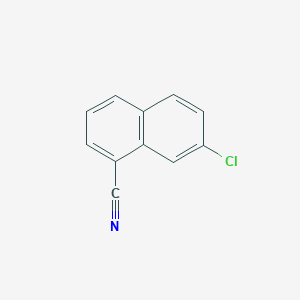
![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)
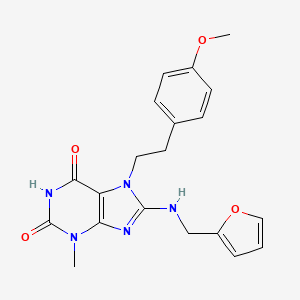

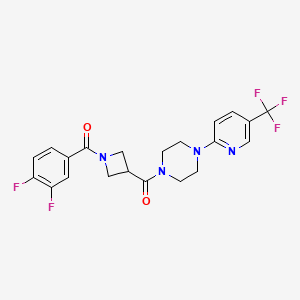
![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)
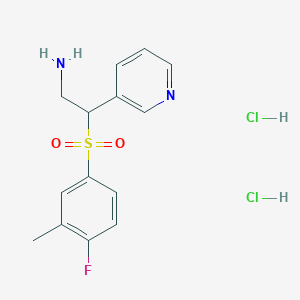

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
